4-Oxazolecarboxamide, 2-(2-fluorophenyl)-5-methyl-

Physicochemical characterization Chromatographic method development Formulation pre-formulation

4-Oxazolecarboxamide, 2-(2-fluorophenyl)-5-methyl- (CAS 52169-84-3; UNII FR93RSB8P9; NSC-290943) is a 2,4,5-trisubstituted oxazole heterocycle with a molecular formula of C₁₁H₉FN₂O₂ and a molecular weight of 220.20 g/mol. The compound carries a primary carboxamide at the 4-position, an ortho-fluorophenyl group at the 2-position, and a methyl substituent at the 5-position of the oxazole ring.

Molecular Formula C11H9FN2O2
Molecular Weight 220.20 g/mol
CAS No. 52169-84-3
Cat. No. B12883013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxazolecarboxamide, 2-(2-fluorophenyl)-5-methyl-
CAS52169-84-3
Molecular FormulaC11H9FN2O2
Molecular Weight220.20 g/mol
Structural Identifiers
SMILESCC1=C(N=C(O1)C2=CC=CC=C2F)C(=O)N
InChIInChI=1S/C11H9FN2O2/c1-6-9(10(13)15)14-11(16-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H2,13,15)
InChIKeyIQDXIVVXUQTUQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxazolecarboxamide, 2-(2-fluorophenyl)-5-methyl- (CAS 52169-84-3): Core Identity and Procurement-Relevant Context for This 2,4,5-Trisubstituted Oxazole Building Block


4-Oxazolecarboxamide, 2-(2-fluorophenyl)-5-methyl- (CAS 52169-84-3; UNII FR93RSB8P9; NSC-290943) is a 2,4,5-trisubstituted oxazole heterocycle with a molecular formula of C₁₁H₉FN₂O₂ and a molecular weight of 220.20 g/mol [1]. The compound carries a primary carboxamide at the 4-position, an ortho-fluorophenyl group at the 2-position, and a methyl substituent at the 5-position of the oxazole ring. It is catalogued under the FDA Global Substance Registration System and designated NSC-290943 by the National Cancer Institute, indicating its prior entry into large-scale compound screening collections [1]. The compound is commercially available from multiple suppliers at purities of 97–98%, typically as a research-grade fine chemical .

Why In-Class Oxazole-4-Carboxamide Analogs Cannot Be Interchanged with CAS 52169-84-3 Without Verification


Within the 2-aryl-5-methyl-oxazole-4-carboxamide family, small structural perturbations produce measurable shifts in physicochemical properties that directly affect chromatographic behavior, formulation compatibility, and biological recognition. The ortho-fluorine substitution at the 2-phenyl ring of CAS 52169-84-3 introduces a local dipole, alters the electron density distribution across the oxazole core, and increases both molecular weight and density relative to the unsubstituted phenyl analog (CAS 51655-72-2) . In the broader 2-aryl-oxazole-4-carboxamide class, structure–activity relationship studies have demonstrated that even single-atom changes at the 2-aryl position can determine whether a compound activates caspase-3 at sub-micromolar levels or remains inactive [1]. Consequently, generic replacement of CAS 52169-84-3 by a close analog—differing in halogen type, ring position, or absence of substitution—cannot be assumed to preserve either binding affinity or physicochemical handling characteristics without experimental confirmation.

Quantitative Differentiation Evidence: 4-Oxazolecarboxamide, 2-(2-fluorophenyl)-5-methyl- vs. Closest Structural Analogs


Increased Density and Boiling Point vs. Unsubstituted 2-Phenyl Analog (CAS 51655-72-2): Ortho-Fluorine Effects on Bulk Physical Properties

The introduction of an ortho-fluorine atom on the 2-phenyl ring of CAS 52169-84-3 elevates both density and boiling point relative to the unsubstituted 2-phenyl-5-methyl-oxazole-4-carboxamide (CAS 51655-72-2). These differentials are directly relevant to chromatographic retention time prediction and distillation-based purification strategies .

Physicochemical characterization Chromatographic method development Formulation pre-formulation

Ortho-Fluoro vs. Para-Fluoro Regioisomer: Position-Dependent Electronic Modulation of the Oxazole Core

In the patent US4072689A, both the ortho-fluoro (CAS 52169-84-3) and para-fluoro (2-(4-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxamide) regioisomers are individually claimed as distinct chemical entities within the monoamino 2,4,5-trisubstituted oxazole class, underscoring that the substitution position was recognized as non-interchangeable for anti-inflammatory activity [1]. While quantitative head-to-head bioassay data directly comparing the two fluoro regioisomers are not publicly available, the ortho-fluoro substituent is known to exert distinct electronic effects—including a stronger through-space inductive influence on the oxazole ring and altered conformational preferences—relative to the para-fluoro isomer [2].

Electronic structure-activity relationships Regioisomer selectivity Medicinal chemistry lead optimization

Fluorine vs. Chlorine at the 2-Phenyl Ortho Position: Differential Hydrogen-Bond Acceptor Capacity and Lipophilicity

The ortho-fluoro substituent of CAS 52169-84-3 contrasts with the ortho-chloro analog (2-(2-chlorophenyl)-5-methyl-1,3-oxazole-4-carboxamide, also disclosed in US4072689A [1]) in both hydrogen-bond acceptor capacity and calculated lipophilicity. While experimental logP/logD data for the carboxamide form of CAS 52169-84-3 are not directly reported, the corresponding carboxylic acid derivative (CAS 61152-01-0) has a calculated logP of 2.33 and logD₇.₄ of –0.96 [2]. The fluorine atom, with its higher electronegativity (3.98 vs. 3.16 for chlorine) and smaller van der Waals radius (1.47 Å vs. 1.75 Å), provides a distinct profile in terms of metabolic stability and the potential for orthogonal multipolar interactions with protein binding sites compared to the chloro analog [3].

Halogen bonding Lipophilicity tuning ADME optimization

Class-Level Caspase-3 Activation SAR: 2-Aryl Substitution as a Key Determinant of Apoptosis-Inducing Potency

In the seminal structure–activity relationship study of 2-phenyl-oxazole-4-carboxamide derivatives as apoptosis inducers, the lead compound 1k achieved an EC₅₀ of 270 nM and a GI₅₀ of 229 nM in human colorectal DLD-1 cells, with 63% tumor growth inhibition in a DLD-1 xenograft mouse model at 50 mg/kg bid [1]. Critically, within this class, substitution at the 2-phenyl ring was shown to be a primary driver of caspase-3 activation potency: certain pyridine and 3-methyl isoxazole ring substitutions were detrimental to activity, while optimized aryl substitutions retained sub-100 nM EC₅₀ values [1]. Although CAS 52169-84-3 itself was not individually characterized in this published study, the 2-(2-fluorophenyl) motif represents a distinct electronic variant within this pharmacophore class, and its fluorine-mediated perturbation of the aryl ring electron density is expected to modulate the caspase activation threshold.

Caspase-3 activation Apoptosis induction Anticancer drug discovery

Molecular Weight and Hydrogen-Bonding Capacity: Differential Ligand Efficiency Metrics vs. the Unsubstituted Phenyl Analog

CAS 52169-84-3 (MW 220.20 g/mol) differs from the unsubstituted 2-phenyl analog (CAS 51655-72-2; MW 202.21 g/mol) by exactly one fluorine-for-hydrogen substitution, adding 17.99 g/mol to the molecular weight while introducing one additional hydrogen-bond acceptor (the fluorine atom). This differential, while modest in absolute terms, is consequential in fragment-based and ligand-efficiency-driven discovery programs where every heavy atom is scrutinized . The addition of the ortho-fluorine increases the heavy atom count (HAC) from 15 to 16 and raises the formal hydrogen-bond acceptor count by one, thereby modulating both the lipophilic ligand efficiency (LLE) and the ligand efficiency index (LEI) relative to the unsubstituted scaffold [1].

Ligand efficiency Fragment-based drug design Lead-likeness assessment

Synthetic Utility as a Carboxamide Building Block: Access to the Acid Chloride Intermediate (CAS 52169-88-7) for Downstream Derivatization

CAS 52169-84-3 is directly convertible to its corresponding acid chloride, 4-oxazolecarbonyl chloride, 2-(2-fluorophenyl)-5-methyl- (CAS 52169-88-7), which is independently catalogued as a reactive intermediate for amide bond-forming reactions . This contrasts with several 2-aryl-oxazole-4-carboxamide analogs for which the acid chloride is not commercially listed, limiting their utility in parallel amide library synthesis. The availability of both the carboxamide and its acid chloride precursor under distinct CAS registrations provides a verified synthetic entry point for N-substituted carboxamide libraries that is not uniformly available across all in-class analogs.

Synthetic intermediate Parallel library synthesis Carboxamide derivatization

Defensible Application Scenarios for 4-Oxazolecarboxamide, 2-(2-fluorophenyl)-5-methyl- Based on Verified Differentiation Evidence


Positional SAR Probe for Ortho-Fluoro Effects in 2-Aryl-Oxazole-4-Carboxamide Caspase-3 Activator Programs

Investigators pursuing structure–activity relationships within the 2-aryl-oxazole-4-carboxamide apoptosis-inducer class should procure CAS 52169-84-3 as the specific ortho-fluoro 2-aryl variant. The class-level SAR established by Tai et al. (2006) demonstrates that 2-aryl ring substitution directly controls caspase-3 activation potency, with EC₅₀ values spanning from <100 nM to inactive depending on the aryl group identity . Comparing CAS 52169-84-3 head-to-head against the unsubstituted 2-phenyl analog (CAS 51655-72-2) and the para-fluoro regioisomer within this assay framework enables quantitative deconvolution of ortho-fluorine electronic and steric contributions to the caspase activation pharmacophore [1].

Halogen-Dependent Physicochemical and ADME Profiling in Oxazole-Based Lead Optimization

In lead optimization campaigns where the balance between potency, metabolic stability, and permeability is being tuned, CAS 52169-84-3 serves as the fluoro reference point in a halogen-scanning matrix that includes the ortho-chloro analog (disclosed in US4072689A) . The differential electronegativity (Δ = 0.82), van der Waals radius (Δ = –0.28 Å), and hydrogen-bond acceptor capacity between fluorine and chlorine provide orthogonal dimensions for modulating logD, CYP450 oxidative metabolism susceptibility, and passive transcellular permeability [1]. Procurement of all halogen variants from a single, well-characterized synthetic series enables internally consistent multiparameter optimization.

Purification Method Development and Chromatographic Reference Standardization for Fluorinated Oxazole Heterocycles

The experimentally determined density of 1.295 g/cm³ and boiling point of 392.7 °C for CAS 52169-84-3 , which differ measurably from the unsubstituted phenyl analog (density 1.22 g/cm³, bp 391.9 °C), make this compound suitable as a system suitability standard for developing and validating HPLC and GC methods tailored to fluorinated oxazole-4-carboxamides. Analytical chemistry groups supporting medicinal chemistry programs can use these differential physical properties to benchmark column performance and gradient elution parameters specifically for ortho-fluoroaryl oxazole analytes.

Amide Library Expansion via the Pre-Catalogued Acid Chloride Intermediate for Oxazole-4-Carboxamide Scaffold Exploration

For parallel synthesis groups generating N-substituted oxazole-4-carboxamide libraries, the commercial availability of both CAS 52169-84-3 (carboxamide) and its acid chloride derivative CAS 52169-88-7 provides a streamlined two-step diversification strategy. The pre-validated acid chloride eliminates the need for in situ activation method development and allows direct coupling with diverse amine building blocks. This synthetic entry point is not uniformly documented for all 2-aryl-oxazole-4-carboxamide analogs, giving this specific compound a practical advantage in library production workflows.

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